molecular formula C23H26O5 B14741534 Dibenzyl 4-acetylheptanedioate CAS No. 6302-51-8

Dibenzyl 4-acetylheptanedioate

Cat. No.: B14741534
CAS No.: 6302-51-8
M. Wt: 382.4 g/mol
InChI Key: DKKNMXWTCOOFCK-UHFFFAOYSA-N
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Description

Dibenzyl 4-acetylheptanedioate is a diester compound derived from heptanedioic acid (a seven-carbon dicarboxylic acid) with two benzyl ester groups and an acetyl substituent at the 4-position. Its molecular formula is C₂₃H₂₄O₅, and its molecular weight is 380.43 g/mol. This ester is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and polymer research, where its structural complexity enables tailored reactivity .

Properties

CAS No.

6302-51-8

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

IUPAC Name

dibenzyl 4-acetylheptanedioate

InChI

InChI=1S/C23H26O5/c1-18(24)21(12-14-22(25)27-16-19-8-4-2-5-9-19)13-15-23(26)28-17-20-10-6-3-7-11-20/h2-11,21H,12-17H2,1H3

InChI Key

DKKNMXWTCOOFCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)OCC1=CC=CC=C1)CCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 4-acetylheptanedioate typically involves the esterification of 4-acetylheptanedioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of dibenzyl 4-acetylheptanedioate occurs under acidic or basic conditions, yielding heptanedioic acid derivatives.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄ in aqueous/organic solvents (e.g., ethanol, THF).

  • Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The benzyl ester groups are cleaved sequentially, producing 4-acetylheptanedioic acid and benzyl alcohol.

  • Key Factor : Steric hindrance from the acetyl group slows hydrolysis compared to unsubstituted diesters.

Base-Promoted Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous methanol/ethanol.

  • Products : Sodium/potassium salts of 4-acetylheptanedioic acid and benzyl alcohol.

  • Kinetics : Pseudo-first-order kinetics due to excess hydroxide ions.

Reaction Type Conditions Products Yield
Acid hydrolysisHCl (conc.), EtOH, Δ4-Acetylheptanedioic acid + Benzyl alcohol~85%
Base hydrolysisNaOH, H₂O/MeOH, refluxDisodium 4-acetylheptanedioate + Benzyl alcohol~90%

Transesterification

The benzyl ester groups undergo transesterification with alcohols or thiols under catalytic conditions:

  • Catalysts : Ti(OiPr)₄, H₂SO₄, or enzymatic catalysts (e.g., lipases).

  • Example : Reaction with methanol in the presence of H₂SO₄ produces dimethyl 4-acetylheptanedioate.

  • Mechanism : Nucleophilic acyl substitution, where the alkoxide/thiolate attacks the carbonyl carbon.

Nucleophilic Acyl Substitution

The acetyl group participates in nucleophilic substitution reactions:

  • Ammonolysis : Reaction with ammonia or amines yields 4-aminoheptanedioate derivatives.

  • Alkoxylation : Methoxide or ethoxide ions replace the acetyl group, forming alkoxy-substituted diesters.

Enzymatic Modifications

In frozen aqueous systems, enzymatic reactions (e.g., α-chymotrypsin-catalyzed synthesis) show enhanced peptide yields due to freeze-concentration effects and reduced water activity . While not directly studied for this compound, analogous diesters exhibit:

  • Accelerated kinetics in ice due to reactant confinement in liquid microdomains.

  • Reduced byproduct formation compared to room-temperature reactions .

Oxidation and Reduction

  • Oxidation : The acetyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester groups to alcohols, yielding 4-acetylheptanediol.

Complexation and Stability

  • Lewis Acid Adducts : Forms complexes with BF₃ or AlCl₃ via the carbonyl oxygen, altering reactivity in Friedel-Crafts-like reactions .

  • Peroxidation Risk : Prolonged storage in air may lead to peroxide formation at the benzylic positions, requiring stabilization with radical inhibitors .

Scientific Research Applications

Dibenzyl 4-acetylheptanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl 4-acetylheptanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to dibenzyl 4-acetylheptanedioate, differing in chain length, substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound C₂₃H₂₄O₅ 380.43 Acetyl at C4, seven-carbon chain
1,5-Dibenzyl glutarate C₁₉H₂₀O₄ 312.36 Five-carbon chain, no substituents
Dibenzyl ether C₁₄H₁₄O 198.26 Ether linkage (no ester groups)
L-Aspartic acid dibenzyl ester 4-toluenesulfonate C₂₅H₂₅NO₇S 483.53 Tosylate salt, amino acid backbone

Physical and Chemical Properties

  • Solubility: this compound is hydrophobic, similar to dibenzyl ether, and likely soluble in organic solvents like chloroform or ethyl acetate . 1,5-Dibenzyl glutarate shares this solubility profile due to its benzyl ester groups . L-Aspartic acid dibenzyl ester 4-toluenesulfonate exhibits solubility in polar aprotic solvents (e.g., DMSO, methanol) owing to its ionic tosylate group .
  • Reactivity: The acetyl group in this compound enhances its susceptibility to nucleophilic attack or keto-enol tautomerism, enabling applications in condensation or crosslinking reactions . Unsubstituted diesters like 1,5-dibenzyl glutarate are less reactive but serve as stable intermediates in flavor/fragrance synthesis . Dibenzyl ether, lacking ester groups, is chemically inert under standard conditions and functions as a non-reactive solvent .

Research Findings and Key Distinctions

Stability and Degradation

  • Dibenzyl ether demonstrates high thermal and oxidative stability, making it suitable for high-temperature applications .
  • Esters like this compound are prone to hydrolysis under acidic or basic conditions, but the acetyl group may slow degradation compared to unsubstituted analogs .

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